molecular formula C11H20O3 B13067236 Tert-butyl 1-(hydroxymethyl)cyclopentane-1-carboxylate CAS No. 137613-90-2

Tert-butyl 1-(hydroxymethyl)cyclopentane-1-carboxylate

Cat. No.: B13067236
CAS No.: 137613-90-2
M. Wt: 200.27 g/mol
InChI Key: WERJMFAMAFYNBN-UHFFFAOYSA-N
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Description

Tert-butyl 1-(hydroxymethyl)cyclopentane-1-carboxylate is an organic compound that belongs to the class of tert-butyl esters. This compound is characterized by a cyclopentane ring substituted with a tert-butyl ester group and a hydroxymethyl group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(hydroxymethyl)cyclopentane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of cyclopentanone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of benzyl cyanide has also been reported as an efficient method for the preparation of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(hydroxymethyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Tert-butyl 1-(hydroxymethyl)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 1-(hydroxymethyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release the active hydroxymethyl group, which can then participate in various biochemical reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-(hydroxymethyl)cyclopentane-1-carboxylate is unique due to the presence of both the hydroxymethyl and tert-butyl ester groups on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

137613-90-2

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

tert-butyl 1-(hydroxymethyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C11H20O3/c1-10(2,3)14-9(13)11(8-12)6-4-5-7-11/h12H,4-8H2,1-3H3

InChI Key

WERJMFAMAFYNBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCC1)CO

Origin of Product

United States

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